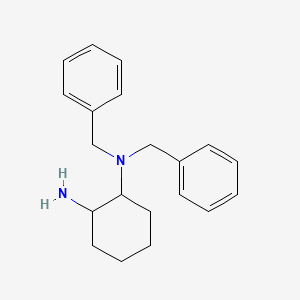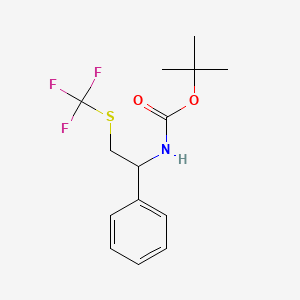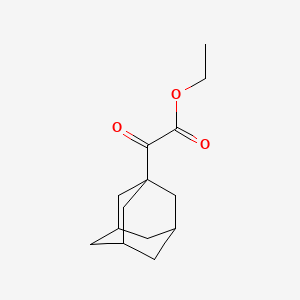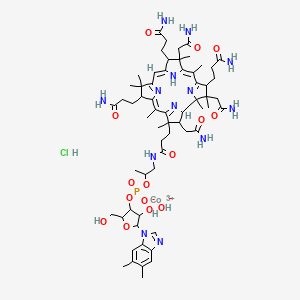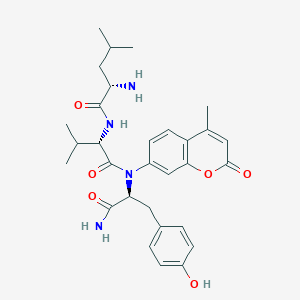
(S)-2-Amino-N-((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Val-Tyr-Amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of H-Leu-Val-Tyr-Amc follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
H-Leu-Val-Tyr-Amc undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.
Oxidation: The tyrosine residue can undergo oxidation reactions, forming dityrosine or other oxidative products.
Common Reagents and Conditions
Hydrolysis: Proteases such as chymotrypsin or the 20S proteasome are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the tyrosine residue.
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence.
Oxidation: Oxidative products include dityrosine and other modified tyrosine derivatives.
Aplicaciones Científicas De Investigación
H-Leu-Val-Tyr-Amc has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure protease activity, particularly in the study of the ubiquitin-proteasome pathway.
Molecular Biology: Employed in assays to characterize the activity of various proteases and to study protein degradation mechanisms.
Medicine: Utilized in drug discovery to screen for protease inhibitors, which are potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Mecanismo De Acción
H-Leu-Val-Tyr-Amc exerts its effects through the following mechanism:
Protease Substrate: The compound is designed to be a substrate for proteases. Upon cleavage by the target protease, the AMC moiety is released.
Fluorescence: The released AMC exhibits strong fluorescence, which can be quantitatively measured to determine protease activity.
Molecular Targets: The primary molecular targets are proteases, including the 20S proteasome and calpains.
Comparación Con Compuestos Similares
Similar Compounds
Suc-Leu-Leu-Val-Tyr-Amc: Another fluorogenic substrate used for protease assays, particularly for the 20S proteasome.
Cbz-Leu-Leu-Leu-Amc: A substrate for chymotrypsin-like proteases, used in similar applications.
Uniqueness
H-Leu-Val-Tyr-Amc is unique due to its specific sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity for protease activity assays make it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C30H38N4O6 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H38N4O6/c1-16(2)12-23(31)29(38)33-27(17(3)4)30(39)34(24(28(32)37)14-19-6-9-21(35)10-7-19)20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H2,32,37)(H,33,38)/t23-,24-,27-/m0/s1 |
Clave InChI |
LMYNCOHXOFDNPR-DPZBCOQUSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CC3=CC=C(C=C3)O)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


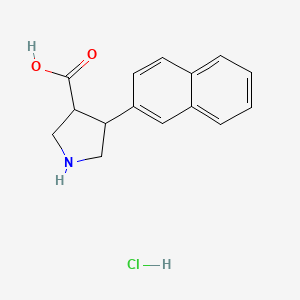
![2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B15130299.png)
![(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl) 2-methylpropanoate](/img/structure/B15130306.png)
![9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;hydrate;dihydrochloride](/img/structure/B15130311.png)
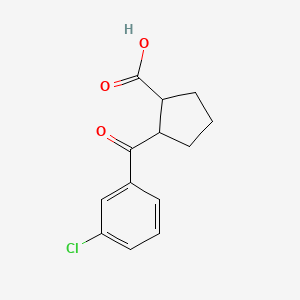
![7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid](/img/structure/B15130333.png)
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15130339.png)
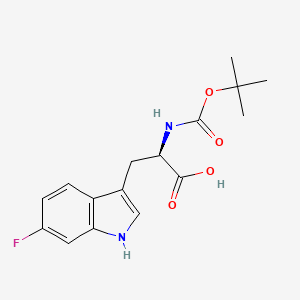

![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)
